1-(3-Trifluoromethylphenyl)ethylamine
Overview
Description
1-(3-Trifluoromethylphenyl)ethylamine, also known as α-methyl-3-(trifluoromethyl)benzylamine, is an organic compound with the chemical formula C9H10F3N. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylamine group. It is a colorless to pale yellow liquid with a strong aromatic odor and is soluble in various organic solvents such as ethanol, chloroform, and dichloromethane .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Trifluoromethylphenyl)ethylamine can be synthesized through multiple synthetic routes. One common method involves the reduction of 3-trifluoromethylbenzaldehyde using a reducing agent such as lithium aluminum hydride (LiAlH4) to form 3-trifluoromethylbenzyl alcohol. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves the use of Grignard reagents. The process starts with the reaction of 3-trifluoromethylbenzyl chloride with magnesium in anhydrous ether to form the corresponding Grignard reagent. This intermediate is then reacted with an appropriate amine source to produce this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Trifluoromethylphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Trifluoromethylphenyl)ethylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of various pharmaceuticals, agrochemicals, and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of dyes, coatings, and polymers due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(3-Trifluoromethylphenyl)ethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact with various enzymes and receptors. This interaction can modulate the activity of neurotransmitters, enzymes, and other biological molecules, leading to its observed effects .
Comparison with Similar Compounds
- 1-(4-Trifluoromethylphenyl)ethylamine
- 1-(2-Trifluoromethylphenyl)ethylamine
- 1-(3-Trifluoromethylphenyl)propan-2-amine
Comparison: 1-(3-Trifluoromethylphenyl)ethylamine is unique due to the position of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. Compared to its isomers, it exhibits distinct physicochemical properties and reactivity patterns, making it a valuable compound in various applications .
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZXRBRYQGYVJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382090 | |
Record name | 1-[3-(trifluoromethyl)phenyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59382-36-4 | |
Record name | 1-[3-(trifluoromethyl)phenyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | alpha-Methyl-3-(trifluoromethyl)benzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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